molecular formula C7H11ClO2S B2728678 Spiro[3.3]heptane-2-sulfonyl chloride CAS No. 2091748-48-8

Spiro[3.3]heptane-2-sulfonyl chloride

Cat. No.: B2728678
CAS No.: 2091748-48-8
M. Wt: 194.67
InChI Key: IFMBMRPYEOPUCT-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-sulfonyl chloride: is a chemical compound with the molecular formula C7H11ClO2S and a molecular weight of 194.68 g/mol . It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Properties

IUPAC Name

spiro[3.3]heptane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBMRPYEOPUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptane-2-sulfonyl chloride typically involves the reaction of spiro[3.3]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group . The general reaction can be represented as follows:

Spiro[3.3]heptane+Chlorosulfonic acidSpiro[3.3]heptane-2-sulfonyl chloride+HCl\text{Spiro[3.3]heptane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} Spiro[3.3]heptane+Chlorosulfonic acid→Spiro[3.3]heptane-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Pharmaceuticals

The compound serves as a versatile intermediate in the synthesis of 2,6-disubstituted spiro[3.3]heptanes, which are crucial in medicinal chemistry for developing new drugs. Its ability to introduce sulfonyl groups allows for the modification of biological activity and pharmacokinetic properties of lead compounds.

  • Case Study: Anticancer Drugs
    Spiro[3.3]heptane-2-sulfonyl chloride has been used to synthesize analogs of anticancer agents such as sonidegib and vorinostat. These compounds replace aromatic rings with the spirocyclic structure, enhancing their potency in biological assays while maintaining similar mechanisms of action .

Bioisosteric Replacement

The compound acts as a saturated benzene bioisostere, providing a non-coplanar exit vector that can mimic the electronic properties of aromatic systems while improving metabolic stability and reducing lipophilicity . This characteristic is particularly beneficial in drug design, where modifications to improve solubility and reduce toxicity are often required.

Material Science Applications

Spiro[3.3]heptane derivatives have been explored for their potential use in nematic liquid crystal mixtures, which are important in display technologies . The incorporation of this compound into liquid crystal formulations can enhance the thermal stability and optical properties of the materials.

Development of Synthetic Methodologies

Recent studies have focused on developing efficient synthetic routes for producing spiro[3.3]heptane derivatives. For instance, novel strain-relocating reactions have been employed to form highly strained spirocyclic motifs, allowing for the generation of diverse functionalized compounds . These methodologies not only streamline the synthesis but also expand the library of available spiro compounds for further research.

Pharmacological Insights

Research indicates that spiro[3.3]heptane derivatives exhibit improved pharmacological profiles compared to traditional cyclic compounds like piperidine or morpholine derivatives . The rigid structure allows for better receptor binding and selectivity, making these compounds promising candidates for further development in various therapeutic areas.

Mechanism of Action

The mechanism of action of spiro[3.3]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.3]heptane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other spirocyclic compounds. This makes it a valuable reagent in organic synthesis and various industrial applications .

Biological Activity

Spiro[3.3]heptane-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its role as a bioisostere, its incorporation into various drug structures, and its pharmacological implications.

Structural Characteristics

The spiro[3.3]heptane core is characterized by its rigid structure, which can serve as a scaffold for various functional groups. This rigidity may enhance binding affinity and selectivity for biological targets, making it an attractive candidate for drug development.

Biological Activity Overview

Recent studies have demonstrated that spiro[3.3]heptane can act as a saturated benzene bioisostere. This property allows it to replace traditional phenyl rings in bioactive compounds without significantly altering the compound's overall activity profile.

Key Findings:

  • Replacement in Drug Structures : The spiro[3.3]heptane core has been successfully integrated into several FDA-approved drugs, including Vorinostat and Sonidegib, replacing phenyl rings with minimal loss of biological activity. For instance, the incorporation of this core into Sonidegib resulted in a decrease in lipophilicity but maintained efficacy against the Hedgehog signaling pathway .
  • Metabolic Stability : The metabolic stability of compounds containing the spiro[3.3]heptane structure varies. For example, Sonidegib exhibited a half-life (t1/2) of 93 minutes, while its spiro analogs showed reduced stability, particularly the cis isomer which had a t1/2 of just 11 minutes .

Comparative Biological Activity Table

CompoundActivity (IC50)Metabolic Stability (t1/2)Lipophilicity (clogP)
SonidegibHigh93 min6.8
Spiro analog trans-76High47 min6.0
Spiro analog cis-76Moderate11 min6.0

Case Studies

  • Sonidegib Analog Study : In a comparative study, the spiro[3.3]heptane analogs were evaluated for their ability to inhibit the Hedgehog signaling pathway in NIH3T3 cell lines. The results indicated that while the analogs retained significant activity, the metabolic profile varied considerably from the parent compound .
  • Antiviral Activity : A spiro[3.3]heptane derivative was synthesized and tested for antiretroviral activity against human cytomegalovirus and murine leukemia cells. Although it demonstrated some level of activity, it was less potent than the parent adenallene compound, indicating that while promising, further optimization is necessary to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Spiro[3.3]heptane-2-sulfonyl chloride, and how can intermediates be optimized for yield?

  • Methodology : The compound is typically synthesized via functionalization of spiro[3.3]heptane derivatives. For example, introducing a sulfonyl chloride group can involve chlorosulfonation of a precursor like spiro[3.3]heptane-2-carboxylic acid derivatives. Key steps include:

  • Reacting spiro[3.3]heptane-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Subsequent sulfonation using ClSO₃H or SO₂Cl₂ under controlled conditions.
  • Purification via recrystallization or column chromatography.
    • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of SOCl₂ to avoid over-chlorination. Reference spiro[3.3]heptane-2-carboxylic acid synthesis from methyl ester hydrolysis (87% yield with NaOH/MeOH) .

Q. How can the purity of this compound be assessed using HPLC?

  • Methodology :

  • Mobile Phase : Prepare a hexanes/ethyl acetate/glacial acetic acid mixture (970:30:0.1) for normal-phase HPLC. Filter and degas before use .
  • Detection : Use UV absorption at 210–230 nm for sulfonyl chloride detection.
  • Calibration : Reference standards (e.g., USP Isotretinoin RS) dissolved in methylene chloride reagent (50 g sodium bicarbonate in 1000 mL CH₂Cl₂) .
    • Data Table :
ParameterSpecification
ColumnC18 reverse-phase, 5 µm, 250 mm × 4.6 mm
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Retention Time8–12 min (adjust with acetic acid)

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.5–3.0 ppm) and sulfonyl chloride groups (no direct protons; adjacent carbons δ 50–60 ppm).
  • IR Spectroscopy : Confirm S=O stretching vibrations (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 208 for C₇H₉ClO₂S). Reference gas-phase thermochemical data for spiro derivatives .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with primary vs. secondary amines (e.g., ethylamine vs. cyclohexylamine) in DCM at 25°C.
  • Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to model transition states and assess steric hindrance from the spirocyclic core.
  • Regioselectivity : Monitor byproducts (e.g., sulfonamides) via LC-MS. Reference symmetry-based synthetic planning for spiro derivatives .

Q. What strategies mitigate hydrolysis of this compound in aqueous environments?

  • Methodology :

  • Stability Testing : Expose the compound to buffered solutions (pH 4–9) and analyze degradation via HPLC.
  • Protective Groups : Introduce moisture-resistant counterions (e.g., tetrabutylammonium) during synthesis.
  • Solvent Optimization : Use anhydrous DMF or THF for reactions requiring trace water. Reference Boc-protected spiro derivatives for stability comparisons .

Q. How can computational modeling predict the compatibility of this compound with enzyme active sites?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase).
  • InChIKey : Leverage standardized identifiers (e.g., KPDOKSJMJMDRQA-UHFFFAOYSA-N for spiro[2.4]hepta-4,6-diene) for database alignment .
  • Thermodynamic Data : Incorporate ΔfH° (238 kJ/mol) and ΔrH° (-364 kJ/mol) for energy profiling .

Data Contradictions and Resolution

  • Evidence Conflict : Some USP protocols recommend sodium bicarbonate in methylene chloride for stability , while others use ion-pair chromatography with sodium 1-octanesulfonate .
    • Resolution : Validate both methods under controlled humidity. Sodium bicarbonate is preferable for acid-sensitive reactions, while ion-pair reagents enhance polar impurity detection.

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